2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with 2,4-dimethoxybenzyl chloride.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative under specific conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the 2,4-dimethoxyphenyl group but lacks the piperidine and pyrimidine rings.
Piperidine Derivatives: Compounds like 1-benzylpiperidine have similar piperidine structures but different substituents.
Pyrimidine Derivatives: Compounds such as 5-methylpyrimidine share the pyrimidine ring but differ in other substituents.
Uniqueness
2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is unique due to its combination of a piperidine ring with a 2,4-dimethoxyphenyl group and a pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-11-20-19(21-12-14)25-16-6-8-22(9-7-16)13-15-4-5-17(23-2)10-18(15)24-3/h4-5,10-12,16H,6-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCNQOVMVXXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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